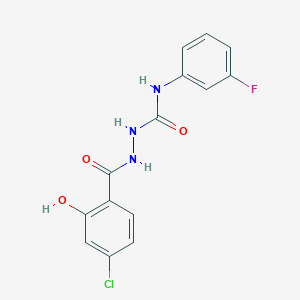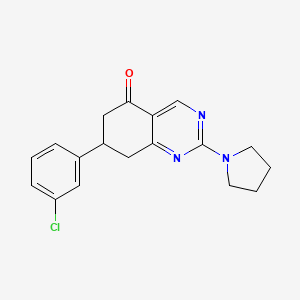
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MNSB, is a chemical compound that has been widely used in scientific research due to its unique properties. MNSB is a small molecule inhibitor that has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various cellular processes. For example, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of PARP-1, an enzyme involved in DNA repair and cell death. Inhibition of PARP-1 leads to an accumulation of DNA damage, which ultimately results in cell death. 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of JAK2, an enzyme involved in the regulation of immune responses and cell growth. Inhibition of JAK2 leads to a reduction in the production of inflammatory cytokines and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis, a process of programmed cell death. 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases. In animal models of inflammation, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the production of inflammatory cytokines and improve overall health. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified using standard techniques. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have potent therapeutic effects on various diseases, making it an attractive candidate for further study. However, there are also limitations to the use of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments. For example, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have low solubility in water, which can make it difficult to administer in animal models. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have potential toxicity at high doses, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide. One potential direction is the development of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide analogs with improved solubility and potency. Additionally, further studies are needed to determine the optimal dose and dosing regimen for 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide in various disease models. Finally, the potential side effects and toxicity of 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide need to be further explored to ensure its safety for use in human patients.
Applications De Recherche Scientifique
2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cancer cell proliferation and survival. Inflammation is also a target for 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide, as it has been shown to reduce the production of inflammatory cytokines in animal models. Additionally, 2-methyl-N-(3-methylbenzyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-4-3-5-17(12-15)14-21-20(23)19-13-18(7-6-16(19)2)27(24,25)22-8-10-26-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXUEYNKANJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylbenzyl)-5-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole hydrochloride](/img/structure/B4777194.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777202.png)
![1-[(4,5-dibromo-2-thienyl)carbonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4777208.png)

![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4777217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)
![2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B4777225.png)
![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)
![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)